molecular formula C25H27N5O2 B2556419 1-(2-ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1326897-51-1

1-(2-ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2556419
CAS No.: 1326897-51-1
M. Wt: 429.524
InChI Key: LJTJIRCTNKVHGT-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a novel chemical entity designed for preclinical research and drug discovery. This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one chemical class, which has demonstrated significant biological activity in scientific studies. Preliminary research on closely related analogs has shown that these compounds can inhibit the growth of human lung cancer cells, such as A549 and H322 lines, in a dosage-dependent manner . The structure features a piperazine substitution, a motif commonly used in medicinal chemistry to fine-tune properties like solubility and bioavailability. The presence of both ethoxyphenyl and methoxyphenyl groups suggests potential for targeting a range of biological pathways. This product is intended for research applications only, including in vitro bioactivity screening, mechanism of action studies, and as a building block for the synthesis of more complex molecules. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-3-32-24-10-5-4-9-22(24)28-13-15-29(16-14-28)25-23-18-21(27-30(23)12-11-26-25)19-7-6-8-20(17-19)31-2/h4-12,17-18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTJIRCTNKVHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and methoxyphenyl substituents. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like sodium hydroxide or halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in breast cancer models. Studies have demonstrated that it can interfere with key signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, offering neuroprotective benefits.
  • Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activity against various bacterial strains, suggesting that this compound may possess similar properties.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and methoxyphenyl substituents. Common reagents used include ethyl bromide and methoxybenzene, with optimization of reaction conditions to enhance yield and purity being crucial.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialSignificant activity against bacterial strains

Case Studies

Several studies have evaluated the biological activity of similar compounds featuring piperazine and pyrazole moieties:

  • Study on Anticancer Properties : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for this compound.
  • Neuroimaging Applications : Research on pyrazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Substituent Variations

Key Observations:
  • Core Flexibility : Pyrazolo[1,5-a]pyrimidine/pyrazine cores are prevalent in CFTR modulators () and receptor antagonists (). The pyrazine core in the target compound may favor π-π stacking interactions in binding pockets compared to pyrimidine .
  • Substituent Impact: Ethoxy vs. Fluorine vs. Chlorine: Fluorine in ’s compound improves metabolic stability and electronegativity, while chlorine () may enhance steric hindrance but reduce solubility .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Solubility Data
Compound Name Solubility (μg/mL) Biological Activity Potency (ID₅₀/IC₅₀) Reference
Target Compound N/A Hypothesized: 5-HT1A/CFTR modulation N/A -
(14h) Moderate (DCM) CFTR inhibition IC₅₀: ~50 nM [1]
p-MPPI Low (aqueous) 5-HT1A antagonism ID₅₀: 5 mg/kg (rats) [13]
14i (Methylpiperazine analog) Low (DCM) CFTR modulation Purity: 83% [1]
Key Observations:
  • Solubility : Piperazine derivatives with polar groups (e.g., morpholine in ) exhibit improved aqueous solubility, whereas bulky aryl groups (e.g., 3,4-dimethoxyphenyl in 14h) reduce solubility .

Biological Activity

1-(2-Ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that has attracted significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a piperazine ring substituted with ethoxyphenyl and methoxyphenyl groups, which contribute to its unique chemical behavior. The structural formula is represented as follows:

C25H27N5O2\text{C}_{25}\text{H}_{27}\text{N}_5\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate various biochemical pathways by binding to enzymes or receptors, potentially inhibiting cell proliferation and exhibiting anticancer properties. The exact molecular targets are still under investigation but may include:

  • Enzymes involved in oxidative stress : The compound may reduce reactive oxygen species (ROS) production, thereby protecting cells from oxidative damage.
  • Receptors linked to neuroprotection : Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. For instance, a study utilizing SH-SY5Y cells demonstrated that certain derivatives effectively reduced oxidative damage at concentrations as low as 20 μM, suggesting a protective role against neurodegenerative diseases .

Anticancer Activity

The compound's structural characteristics imply potential anticancer activity. Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways related to cell cycle regulation. Notably, compounds within the same class have shown promising results in preclinical models, indicating their potential as therapeutic agents against various cancers .

Case Studies and Experimental Data

  • Cell Viability Assays : In vitro studies have employed MTT assays to evaluate cell viability in the presence of the compound. Results indicate that it does not exhibit significant toxicity at concentrations up to 80 μM, making it a candidate for further development in therapeutic applications .
  • Mechanistic Investigations : Further mechanistic studies revealed that certain derivatives could stabilize mitochondrial membrane potential and promote cell survival via an IL-6/Nrf2 positive-feedback loop, enhancing their antioxidative capabilities .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound 9rStructureAntioxidant; protects against oxidative stress
Compound XStructureAnticancer; inhibits cell proliferation
Compound YStructureNeuroprotective; modulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine?

  • Methodology : Reductive amination is a common approach for similar piperazine derivatives. For example, sodium triacetoxyborohydride in dichloromethane (DCM) facilitates coupling of aldehydes with amines under mild conditions . Alternative routes include nucleophilic substitution using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones, as demonstrated in pyrazolo-pyrimidine syntheses .
  • Key Considerations : Reaction purity (26–65% yields reported for analogous compounds) and chromatographic purification (e.g., flash chromatography with gradients of AcOEt/heptane or MeOH/AcOEt) are critical .

Q. How can structural characterization be performed to confirm the integrity of this compound?

  • Methodology : Use a combination of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), and high-resolution mass spectrometry (HRMS). For pyrazolo-pyrazine derivatives, NMR signals in aromatic regions (δ 7.0–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) are diagnostic .
  • Validation : Cross-reference spectral data with structurally related compounds, such as pyrazolo[1,5-a]pyrimidine derivatives .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodology : Screen for receptor binding affinity (e.g., dopamine/serotonin transporters) using radioligand displacement assays (IC₅₀ values in nM) . Antitumor activity can be assessed via cell viability assays (e.g., HEPG2 liver carcinoma cells, IC₅₀ = 2.7–4.9 µM for pyrazolo-pyrimidines) .

Advanced Research Questions

Q. How does fluorination or methoxy group positioning influence the compound’s binding affinity to neurological targets?

  • Methodology : Introduce fluorine atoms at specific positions (e.g., 2- or 3-fluorophenyl) via reductive amination . Compare binding

Fluorine Position5-HT₁A IC₅₀ (nM)D₂ IC₅₀ (nM)Selectivity Ratio (5-HT₁A/D₂)
2-Fluorophenyl2.090.645.3
3-Fluorophenyl1.4119.385.2
Enantioselectivity (S vs. R configurations) further modulates dopamine/serotonin transporter affinity .

Q. What computational strategies can predict its pharmacokinetic properties or target interactions?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PI3Kδ or dopamine transporters .
  • ADME Prediction : SwissADME or QikProp to assess logP (target: 2–4), solubility (< -3 logS indicates poor bioavailability), and blood-brain barrier penetration .
    • Validation : Cross-check with experimental data (e.g., microdialysis for extracellular dopamine levels) .

Q. How can contradictory data on receptor selectivity be resolved across studies?

  • Case Example : Discrepancies in 5-HT₁A vs. D₂ receptor affinity for fluorinated derivatives may arise from assay conditions (e.g., radioligand concentration, cell lines).
  • Resolution :

  • Conduct dose-response curves with standardized protocols (e.g., ³H-8-OH-DPAT for 5-HT₁A, ³H-spiperone for D₂) .
  • Validate using functional assays (e.g., cAMP inhibition for 5-HT₁A antagonism) .

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